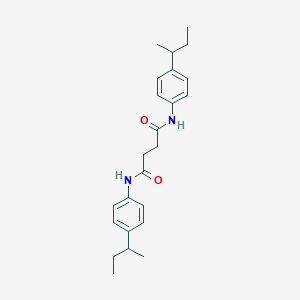![molecular formula C25H23N3O2 B449246 N-(3-{(1Z)-1-[2-(biphenyl-4-ylcarbonyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide](/img/structure/B449246.png)
N-(3-{(1Z)-1-[2-(biphenyl-4-ylcarbonyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[N-([1,1’-biphenyl]-4-ylcarbonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a hydrazone linkage, and a cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[N-([1,1’-biphenyl]-4-ylcarbonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the biphenyl carbonyl precursor This is followed by the formation of the hydrazone linkage through a condensation reaction with ethanehydrazonoyl chlorideThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-[N-([1,1’-biphenyl]-4-ylcarbonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol or amine.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .
Applications De Recherche Scientifique
N-{3-[N-([1,1’-biphenyl]-4-ylcarbonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of N-{3-[N-([1,1’-biphenyl]-4-ylcarbonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the hydrazone linkage can participate in hydrogen bonding or other interactions. The cyclopropane ring may contribute to the compound’s stability and rigidity, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{3-[N-([1,1’-biphenyl]-4-ylcarbonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide
- N-{3-[N-([1,1’-biphenyl]-4-ylcarbonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide
Uniqueness
Compared to similar compounds, N-{3-[N-([1,1’-biphenyl]-4-ylcarbonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C25H23N3O2 |
|---|---|
Poids moléculaire |
397.5g/mol |
Nom IUPAC |
N-[(Z)-1-[3-(cyclopropanecarbonylamino)phenyl]ethylideneamino]-4-phenylbenzamide |
InChI |
InChI=1S/C25H23N3O2/c1-17(22-8-5-9-23(16-22)26-24(29)20-14-15-20)27-28-25(30)21-12-10-19(11-13-21)18-6-3-2-4-7-18/h2-13,16,20H,14-15H2,1H3,(H,26,29)(H,28,30)/b27-17- |
Clé InChI |
ZWMMQESIDKCYJW-PKAZHMFMSA-N |
SMILES isomérique |
C/C(=N/NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/C3=CC(=CC=C3)NC(=O)C4CC4 |
SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC(=CC=C3)NC(=O)C4CC4 |
SMILES canonique |
CC(=NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC(=CC=C3)NC(=O)C4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-methoxybenzylidene)propanohydrazide](/img/structure/B449164.png)
![2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(5-bromo-2,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B449165.png)
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[1-(2-naphthyl)ethylidene]propanohydrazide](/img/structure/B449167.png)
![N-(4-{4-[(3,4-dimethylbenzoyl)amino]benzyl}phenyl)-3,4-dimethylbenzamide](/img/structure/B449169.png)

![N'-(5-bromo-2-methoxybenzylidene)-2-{[4-phenyl-5-(2-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanohydrazide](/img/structure/B449174.png)
![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(4-chlorophenyl)acetyl]oxime](/img/structure/B449177.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea](/img/structure/B449181.png)
![Diisopropyl 3-methyl-5-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B449182.png)
![N-[2-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide](/img/structure/B449186.png)
![N~1~,N~2~-bis[2-(4-methoxyphenyl)ethyl]phthalamide](/img/structure/B449187.png)
![3-chloro-N-(4-{[(3-chlorobenzoyl)amino]methyl}benzyl)benzamide](/img/structure/B449188.png)
![N'-(2,4-dichlorobenzylidene)-2-({5-[(2-methoxyanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B449189.png)
